molecular formula C10H8ClN B080495 6-Chloro-3-methylisoquinoline CAS No. 14123-76-3

6-Chloro-3-methylisoquinoline

Cat. No.: B080495
CAS No.: 14123-76-3
M. Wt: 177.63 g/mol
InChI Key: VLPNHJHAQSABQP-UHFFFAOYSA-N
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Description

6-Chloro-3-methylisoquinoline is a heterocyclic aromatic organic compound belonging to the class of isoquinolines. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is of significant interest due to its diverse pharmacological properties and applications in various fields of medicine and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methylisoquinoline can be achieved through several methods, including traditional and modern techniques. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylisoquinoline with chlorine gas can yield this compound. Another method involves the use of microwave irradiation, which has been shown to be more efficient and environmentally friendly .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines .

Scientific Research Applications

6-Chloro-3-methylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme interactions and cellular processes.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Chloro-3-methylisoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 6-Chloroisoquinoline
  • 3-Methylisoquinoline
  • 6-Methylisoquinoline

Comparison: 6-Chloro-3-methylisoquinoline is unique due to the presence of both a chlorine atom and a methyl group on the isoquinoline ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-chloro-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPNHJHAQSABQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609106
Record name 6-Chloro-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14123-76-3
Record name 6-Chloro-3-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14123-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

During 10 min. (4-chloro-benzyl)-[2,2-dimethoxy-1-methyl-eth-(Z)-ylidene]-amine (120 g, 0.496 mol) was added dropwise to polyphosphoric acid (1000 g) at 130° C. The resulting reaction mixture was heated for 3 h at 140° C. After cooling below 100° C. the reaction mixture was poured onto ice (1 kg) and neutralized (pH=7) with a 33% aqueous NaOH solution. Care was taken that the temperature did not rise above 35° C. by adding additional ice. The reaction mixture was extracted with dichloromethane (3×1 L) and the combined organic layers were dried over Na2SO4, filtered and concentrated at reduced pressure to afford a black oil. The crude product was purified bulb-to-bulb distillation (105-110° C., 2 mbar) to afford the title compound as colorless oil which crystallized upon standing (66.7 g, 0.375 mol, 76%). MS (ES+): 178 (M(C10H835ClN)+H)+.
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1000 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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